molecular formula C10H7ClN4 B8562199 5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 61164-85-0

5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B8562199
CAS No.: 61164-85-0
M. Wt: 218.64 g/mol
InChI Key: ZNKRVPGGUVZLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

61164-85-0

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

5-(chloromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C10H7ClN4/c11-5-9-13-8-4-2-1-3-7(8)10-14-12-6-15(9)10/h1-4,6H,5H2

InChI Key

ZNKRVPGGUVZLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.1. 88 g of 2-(chloromethyl)-4-hydrazinoquinazoline are suspended in 1.2 l of ethyl orthoformate. The suspension is heated (bath temp. 125° C.) while stirring and the resulting ethanol is distilled off. After 1 h., the mixture is cooled to 15° C., the precipitate is filtered off and washed with 100 ml of diethyl ether. The product is dried in a vacuum. 80 g of crude 5-(chloromethyl)-1,2,4-triazolo [4,3-c]quinazoline are obtained. The filtrate is concentrated in a vacuum and the residue is boiled in 20 ml of ethanol. The mixture is cooled to 0° C., filtered, the filter cake is washed with diethyl ether and the crystals are dried in a vacuum. A second portion of 5.3 g of crude 5-(chloromethyl)-1,2,4-triazolo[4,3-c]quinazoline is obtained. The two crude crystallizates (together 85.3 g) are stirred in 8.5 ml of dioxan at 85° C. for 1 h. The insoluble constituent is filtered off and the filtrate is concentrated to about 300 ml in a vacuum. The suspension is cooled, filtered and the filter cake is washed with 100 ml of diethyl ether. 66 g of 5-(chloromethyl)-1,2,4-triazolo [4,3-c]quinazoline of m.p. 189° C. (dec.) are obtained. A second portion of 2.5 g of 5-(chloromethyl)-1,2,4-triazolo[4,3-c]quinazoline is obtained after concentration of the filtrate.
Quantity
88 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
1.2 L
Type
reactant
Reaction Step Two

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